molecular formula C13H14N2O3S B11678486 (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11678486
M. Wt: 278.33 g/mol
InChI Key: MSXBWTVHLBNXJV-RMKNXTFCSA-N
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Description

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone core, a methoxyphenyl group, and a sulfanylidene moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetoxy-3-methoxyphenyl)methylene diacetate
  • (3-ethoxy-4-methoxyphenyl)acetonitrile

Uniqueness

Compared to similar compounds, (5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique imidazolidinone core and sulfanylidene moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H14N2O3S/c1-3-18-10-5-4-8(7-11(10)17-2)6-9-12(16)15-13(19)14-9/h4-7H,3H2,1-2H3,(H2,14,15,16,19)/b9-6+

InChI Key

MSXBWTVHLBNXJV-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)N2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)N2)OC

Origin of Product

United States

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